3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol
Overview
Description
3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C11H13ClF3NO and its molecular weight is 267.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Studies
- The compound has been studied for its structural and spectroscopic characteristics. X-ray diffraction techniques, along with IR, 1H NMR, and 13C NMR, have been used to characterize its structure, revealing significant intermolecular hydrogen bonding patterns (Şahin et al., 2014).
Synthesis and Derivative Formation
- Research has been conducted on the synthesis and reactions of derivatives of the compound. This includes the transformation into various heterocyclic systems, indicating its potential as a precursor in synthetic organic chemistry (Bakhite et al., 1995).
Polymorphism in Pharmaceutical Compounds
- The compound has been studied for its polymorphic forms in the context of pharmaceutical research. Spectroscopic and diffractometric techniques have been employed to characterize these polymorphic forms, highlighting challenges in analytical and physical characterization (Vogt et al., 2013).
Antimicrobial Applications
- Some derivatives of the compound have been investigated for their antimicrobial properties. These studies aim to explore the potential of these derivatives as antimicrobial agents, indicating its significance in medicinal chemistry (Bakhite et al., 1995), (Desai et al., 2007).
Dyeing Applications
- The compound and its derivatives have been utilized in the synthesis of dyes for textile applications. These dyes have been assessed for their performance on various fabrics, demonstrating its applicability in industrial dyeing processes (Iyun et al., 2015).
Crystal Structure Analysis
- The crystal structure of derivatives of this compound has been analyzed using X-ray diffraction, providing insights into its molecular geometry and intermolecular interactions. This information is crucial for understanding its chemical behavior and potential applications (Xiang, 2004).
Mechanism of Action
Target of Action
Many bioactive compounds work by binding to specific receptors or enzymes in the body. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the target’s function, leading to changes in cellular processes .
Biochemical Pathways
The compound’s effects on its targets can influence various biochemical pathways. For example, it might affect signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can greatly affect a compound’s bioavailability and therapeutic effects .
Result of Action
The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. This could range from killing pathogenic organisms to reducing inflammation, relieving pain, or slowing the progression of a disease .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without causing significant toxicity . At high doses, the compound can induce oxidative stress, cellular damage, and other toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as well as its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1,1,1-trifluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3NO/c12-9-3-1-8(2-4-9)5-6-16-7-10(17)11(13,14)15/h1-4,10,16-17H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGUGABJTYSZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC(C(F)(F)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.